2-Bromo-N-(4-phenoxyphenyl)acetamide
Description
2-Bromo-N-(4-phenoxyphenyl)acetamide (CAS: 36160-85-7) is a brominated acetamide derivative characterized by a phenoxy-substituted phenyl group attached to the acetamide backbone. The compound is primarily utilized in industrial and scientific research, particularly in synthetic chemistry and pharmaceutical intermediate development . Its structure features a bromine atom at the α-position of the acetamide moiety and a 4-phenoxyphenyl group, which contributes to its unique electronic and steric properties.
Properties
IUPAC Name |
2-bromo-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-10-14(17)16-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZPGUBKBFDUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291292 | |
| Record name | 2-Bromo-N-(4-phenoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36160-85-7 | |
| Record name | 2-Bromo-N-(4-phenoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36160-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(4-phenoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Bromo-N-(4-phenoxyphenyl)acetamide typically involves the reaction of 4-phenoxyaniline with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Bromo-N-(4-phenoxyphenyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its bromine atom allows for various substitution reactions, making it versatile for creating derivatives with different properties.
2. Biology
- Enzyme Inhibition Studies : 2-Bromo-N-(4-phenoxyphenyl)acetamide is utilized in biological research to study enzyme inhibition and protein interactions. The compound's structure allows it to interact specifically with certain enzymes, providing insights into biochemical pathways .
- Proteomics Research : It is also employed in proteomics, where its ability to modify protein interactions can help elucidate protein functions and mechanisms within biological systems .
3. Medicine
- Therapeutic Development : Ongoing research explores its potential as a precursor for drug development. The compound's unique structure may allow it to function as a lead compound in designing new therapeutic agents targeting various diseases .
4. Industry
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., bromine in 4-bromophenyl derivative) correlate with higher melting points (148–150°C) compared to electron-donating groups (e.g., methoxy in 7c: 155–156°C) .
- Synthetic Yields : The 4-bromophenyl derivative (91% yield) demonstrates high efficiency in synthesis, likely due to the stability of the bromine substituent during reactions .
Biological Activity
2-Bromo-N-(4-phenoxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a bromine atom, a phenoxy group, and an acetamide functional group, which are critical for its biological activity.
The biological activity of this compound is believed to involve its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:
| Bacterial Strain | Activity |
|---|---|
| Acinetobacter baumannii | Moderate to High |
| Pseudomonas aeruginosa | Moderate |
| Staphylococcus aureus | High |
In vitro studies demonstrated that the compound effectively inhibits the growth of these pathogens, suggesting its potential as a novel antimicrobial agent .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in cell cultures, which may have implications for treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of acetamide derivatives, including this compound, reported promising results against Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth effectively, demonstrating its potential as an alternative treatment for antibiotic-resistant infections .
- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests that the compound may modulate immune responses and could be beneficial in managing inflammatory conditions .
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
- Antimicrobial Testing : The compound exhibited varying degrees of effectiveness against different bacterial strains, with notable potency against S. aureus.
- In vitro Studies : These studies highlighted the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways.
- Potential Drug Development : Due to its unique structure and promising biological activities, there is ongoing interest in developing this compound further for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
